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Compound of Interest

Compound Name: VMY-2-95

Cat. No.: B611700 Get Quote

An In-depth Technical Guide on the Preclinical Data of VMY-2-95

Introduction
VMY-2-95 is a potent and selective small molecule antagonist of the α4β2 nicotinic

acetylcholine receptor (nAChR).[1][2] Preclinical investigations have explored its potential as a

therapeutic agent for neuropsychiatric disorders, particularly depression, as well as for

addiction and smoking cessation.[1][2] This document provides a comprehensive summary of

the available preclinical data, including its pharmacodynamic and pharmacokinetic profiles, in

vivo and in vitro efficacy, mechanism of action, and safety data. Detailed experimental

protocols for key studies are also provided.

Pharmacodynamics
The primary mechanism of action of VMY-2-95 is the potent and selective inhibition of the α4β2

nAChR.[1]

Receptor Binding Affinity and Selectivity
In vitro studies have demonstrated that VMY-2-95 potently inhibits the α4β2 nAChR with high

selectivity over other nAChR subtypes.[1]
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Receptor Subtype IC50 (nM) Selectivity vs. α4β2

α4β2 0.049 -

α2β2 > 100 nM > 2,000x

α2β4 > 100 nM > 2,000x

α3β2 > 100 nM > 2,000x

α3β4 > 100 nM > 2,000x

α4β4 > 100 nM > 2,000x

α7 > 640 nM > 13,000x

Data sourced from in vitro

pharmacological studies.[1]

CYP450 Enzyme Inhibition
VMY-2-95 was evaluated for its potential to inhibit major cytochrome P450 (CYP) enzymes.

The results indicate a potential for drug-drug interactions involving the CYP2C9 and CYP2C19

pathways.[1]

CYP Isoform IC50 (μM)

CYP1A2 10.64

CYP2C9 5.11

CYP2C19 1.12

CYP2D6 > 100 (No inhibition)

CYP3A4 9.73 (Weak inhibition)

Data from in vitro metabolism studies.[1]

Pharmacokinetics
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Pharmacokinetic properties of VMY-2-95 have been assessed in rats, demonstrating good oral

bioavailability and brain penetration.[1]

Physicochemical and Permeability Properties
Parameter Value

Solubility Water Soluble

Apparent Partition Coefficient (LogD) 0.682

Caco-2 Permeability (Papp, A→B) High

Caco-2 Efflux Ratio 1.11

These properties suggest good absorption

potential.[1]

Oral Pharmacokinetics in Rats
Following a single oral administration, VMY-2-95 exhibited favorable pharmacokinetic

parameters.[1]

Parameter Value

Cmax (Maximum Serum Concentration) 0.56 μg/mL

Tmax (Time to Cmax) 0.9 hours

AUC (Area Under the Curve) 7.05 μg/h·mL

T1/2 (Half-life) 8.98 hours

Data from a pharmacokinetic study in rats.[1]

Brain Tissue Distribution in Rats
VMY-2-95 demonstrated the ability to cross the blood-brain barrier.[1]
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Time Post-Administration Brain Tissue Concentration (μg/g)

60 minutes 2.3 (Cmax)

Study conducted after a 3 mg/kg oral dose in

rats.[1]

In Vivo and In Vitro Efficacy
Studies have shown that VMY-2-95 exhibits significant antidepressant-like effects in animal

models and protective effects in cellular models of stress.[2]

Antidepressant-like Effects in Mice
In a corticosterone (CORT)-induced mouse model of depression, VMY-2-95 demonstrated

significant therapeutic effects at various doses.[2]

Dose Observed Effects

1, 3, 10 mg/kg

- Improved neuromorphic function- Promoted

hippocampal nerve proliferation- Regulated

monoamine transmitter levels

Fluoxetine was used as a positive control in this

study.[2]

Protective Effects in SH-SY5Y Cells
VMY-2-95 showed protective effects against corticosterone-induced damage in human

neuroblastoma SH-SY5Y cells.[2]

Concentration Observed Effects

0.003, 0.03, 0.1 μmol/L

- Increased cell viability- Reduced oxidative

stress- Inhibited cell apoptosis- Protected

mitochondrial energy metabolism

These findings support the in vivo results and

suggest a direct neuroprotective action.[2]
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Mechanism of Action and Signaling Pathways
VMY-2-95 acts as a selective antagonist of the α4β2 nAChR. Its antidepressant and

neuroprotective effects are associated with the upregulation of the PKA-CREB-BDNF signaling

pathway.[2] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity.
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*The precise link between α4β2 antagonism and PKA pathway upregulation is an area of ongoing investigation.

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b611700?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: VMY-2-95 antagonizes the α4β2 nAChR, leading to the upregulation of the PKA-

CREB-BDNF pathway.

Safety and Toxicology
Acute toxicity studies in rats indicated a favorable safety profile for VMY-2-95. No toxicity was

observed with oral administration at doses up to 400 mg/kg.[1]

Experimental Protocols
Caco-2 Cell Permeability Assay

Cell Culture: Caco-2 cells were cultured on Transwell inserts for 21-23 days to form a

confluent monolayer. The integrity of the monolayer was confirmed by measuring the

transepithelial electrical resistance (TEER).

Transport Study: The transport of VMY-2-95 (at a specified concentration) was measured in

both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). Propranolol

and atenolol were used as high and low permeability controls, respectively.[1]

Sample Analysis: Samples were collected from the receiver chamber at predetermined time

points and analyzed by HPLC-UV at 254 nm.[1]

Calculation: The apparent permeability coefficient (Papp) was calculated. The efflux ratio

was determined by dividing the Papp (B to A) by the Papp (A to B).[1]

CYP450 Inhibition Assay
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes were used.

Incubation: VMY-2-95 at various concentrations was pre-incubated with the enzyme source

and NADPH-generating system.

Substrate Addition: A specific probe substrate for each CYP isoform was added to initiate the

reaction.

Metabolite Quantification: The formation of the specific metabolite for each isoform was

quantified using LC-MS/MS.
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IC50 Determination: Dose-response curves were generated by plotting the percent inhibition

against the logarithm of the VMY-2-95 concentration to determine the IC50 value.[1]

Pharmacokinetic and Brain Distribution Study Workflow
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Caption: Workflow for the pharmacokinetic and brain distribution studies of VMY-2-95 in rats.
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Conclusion
The preclinical data for VMY-2-95 demonstrate that it is a potent and highly selective α4β2

nAChR antagonist.[1] It possesses favorable drug-like properties, including good oral

bioavailability and the ability to penetrate the blood-brain barrier.[1] Efficacy studies in models

of depression show significant antidepressant-like and neuroprotective effects, which are

mediated, at least in part, through the PKA-CREB-BDNF signaling pathway.[2] With a

demonstrated safety profile in acute toxicity studies, VMY-2-95 represents a promising

candidate for further development in the treatment of depression and potentially other

neuropsychiatric conditions.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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